Methyl cyclopentylideneacetate is characterized by its cyclopentylidene group attached to an acetate moiety. The structure consists of a cyclopentane ring with a double bond adjacent to the ester functional group. This configuration contributes to its distinctive aroma and reactivity. The compound is often used in perfumery due to its pleasant scent profile, which resembles fruity and floral notes .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Methyl cyclopentylideneacetate can be synthesized through several methods:
These synthetic routes allow for varying degrees of control over the final product's purity and yield .
Methyl cyclopentylideneacetate finds applications primarily in:
These applications underscore its importance in both commercial and industrial contexts .
Methyl cyclopentylideneacetate shares similarities with several other compounds in terms of structure and application. Below are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl 2-cyclohexylpropionate | C₉H₁₈O₂ | Fruity aroma; used in flavoring |
| Methyl 2-cyclohexylpropionate | C₉H₁₈O₂ | Similar scent profile; used in fragrances |
| Methyl 2-methylbutyrate | C₇H₁₄O₂ | Sweet smell; used as a flavoring agent |
These compounds exhibit similar functional groups but differ in their specific scent profiles and applications within industries. Methyl cyclopentylideneacetate's unique structure contributes to its distinct aroma, setting it apart from these related compounds .
Methyl cyclopentylideneacetate (CAS 40203-73-4) is an α,β-unsaturated ester with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. Its IUPAC name, methyl 2-cyclopentylideneacetate, reflects its bicyclic structure comprising a cyclopentylidene ring fused to a methyl acetate group. First synthesized in the mid-20th century, this compound gained prominence through its role in studying conjugated enone systems and cycloaddition reactions. Historical records trace its use to early investigations into Knoevenagel condensation mechanisms, where it served as a model substrate for understanding electron-deficient alkene reactivity.
| Property | Value | Source |
|---|---|---|
| Boiling Point | 193.7°C at 760 mmHg | |
| Density | 1.113 g/cm³ | |
| Vapor Pressure | 58 Pa at 25°C | |
| LogP | 2.8 |
The compound’s cyclopentylidene-acetate backbone (Fig. 1) exhibits unique electronic characteristics due to conjugation between the cyclopentene π-system and the ester carbonyl group. This conjugation lowers the LUMO energy, making it reactive toward nucleophiles and dienophiles. Key structural features include:
X-ray crystallography data (PubChem CID 162409) confirms a bond length of 1.34 Å for the conjugated C=C bond, shorter than typical alkenes due to electron withdrawal by the ester group.
Methyl cyclopentylideneacetate is a precursor in:
A 2025 market analysis identified it as a high-purity research chemical (>95% purity), with global demand growing at 6.8% CAGR due to asymmetric catalysis studies.
The molecular architecture of methyl cyclopentylideneacetate is defined by its conjugated system comprising a five-membered cyclopentyl ring connected through a double bond to an acetate ester moiety [1] [2]. The compound possesses a molecular weight of 140.18 daltons and demonstrates a planar configuration around the exocyclic double bond that links the cyclopentyl ring to the carbonyl-containing acetate group [3] [5].
The stereochemical analysis reveals that methyl cyclopentylideneacetate contains no stereogenic centers, as confirmed by fragrance material safety assessments indicating "no stereoisomer possible" due to the absence of chiral centers in the molecular framework [4]. The compound exists as a single geometric isomer with the cyclopentylidene ring adopting an envelope conformation, similar to related cyclic compounds where puckering parameters contribute to the overall three-dimensional structure [6].
Table 1: Fundamental Molecular Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂O₂ | [1] [2] |
| Molecular Weight | 140.18 g/mol | [3] [4] |
| Chemical Abstracts Service Number | 40203-73-4 | [1] [3] |
| European Community Number | 254-837-3 | [2] |
| Boiling Point | 193.7 ± 9.0°C (predicted) | [5] |
| Density | 1.113 ± 0.06 g/cm³ (predicted) | [5] |
| Water Solubility | 1.53 g/L at 20°C | [5] |
The computational modeling predictions indicate specific physical properties including a logarithmic partition coefficient (LogP) of 2.8 at 35°C, suggesting moderate lipophilicity characteristics [5]. The vapor pressure at 25°C is calculated to be 58 Pa, indicating relatively low volatility under standard conditions [5].
The proton nuclear magnetic resonance spectroscopic analysis of methyl cyclopentylideneacetate reveals characteristic patterns consistent with α,β-unsaturated ester systems [7] [8]. The vinyl proton associated with the exocyclic double bond typically appears in the downfield region around 5.6-5.8 parts per million, demonstrating the expected deshielding effect of the adjacent carbonyl group [9]. Comparative studies with related cyclopentylidene compounds show that the chemical shift of this vinyl proton is influenced by the electronic environment created by the ester substituent [10].
The methyl ester protons appear as a characteristic singlet around 3.7 parts per million, consistent with typical methoxy group chemical shifts in ester compounds [7]. The cyclopentyl ring protons exhibit complex multipicity patterns between 1.6-2.8 parts per million, reflecting the various chemical environments within the five-membered ring system [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of methyl cyclopentylideneacetate [11]. The carbonyl carbon of the ester group resonates in the characteristic range of 170-185 parts per million, typical for ester carbonyls [11]. The alkene carbons associated with the cyclopentylidene double bond appear in the 115-140 parts per million region, while the methoxy carbon resonates around 50-65 parts per million [11].
Table 2: Nuclear Magnetic Resonance Spectroscopic Data
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Carbonyl C=O | 170-185 | Quaternary | Ester carbonyl [11] |
| C=C (alkene) | 115-140 | Various | Cyclopentylidene carbons [11] |
| OCH₃ | 50-65 | Primary | Methoxy carbon [11] |
| Ring CH₂ | 16-35 | Secondary | Cyclopentyl carbons [11] |
Infrared spectroscopic analysis of methyl cyclopentylideneacetate demonstrates the characteristic absorption patterns expected for α,β-unsaturated ester compounds [12] [13]. The carbonyl stretching vibration appears as an intense absorption around 1700-1730 cm⁻¹, consistent with conjugated ester systems where the frequency is slightly lower than unconjugated esters due to resonance stabilization [12] [14].
The compound follows the "Rule of Three" pattern typical of ester functional groups, exhibiting three intense peaks: the carbonyl stretch at approximately 1700 cm⁻¹, and two carbon-oxygen stretches around 1200 cm⁻¹ and 1100 cm⁻¹ [12]. The asymmetric carbon-carbon-oxygen stretch appears around 1240 cm⁻¹, characteristic of acetate esters with their unique high wavenumber position due to the reduced mass effect of the methyl group [12].
Additional spectroscopic features include carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, corresponding to both aliphatic and vinyl carbon-hydrogen bonds [13]. The absence of significant absorption between 290-700 nanometers in ultraviolet-visible spectroscopy confirms the lack of extended conjugation beyond the α,β-unsaturated system [4].
Table 3: Infrared Spectroscopic Assignments
| Frequency (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|
| ~1700-1730 | Strong | C=O stretch (ester) | [12] [14] |
| ~1240 | Strong | C-C-O stretch (asymmetric) | [12] |
| ~1200 | Strong | C-O stretch | [12] |
| ~1100 | Strong | O-C-C stretch | [12] |
| 2800-3000 | Medium | C-H stretch | [13] |
Mass spectrometric analysis of methyl cyclopentylideneacetate provides valuable structural confirmation through characteristic fragmentation patterns [15] [16]. The molecular ion peak appears at mass-to-charge ratio 140, corresponding to the molecular weight of the compound [1] [2]. The fragmentation behavior follows typical patterns observed for cyclic ester compounds, where the molecular stability is enhanced by the ring structure [16].
Common fragmentation pathways include the loss of methoxy groups (31 mass units) and the formation of stable cyclopentylidene cation radicals [16]. The base peak often corresponds to fragments resulting from the cleavage of the ester linkage, producing characteristic cyclopentylidene-containing ions [15]. These fragmentation patterns are particularly useful for structural confirmation and differentiation from closely related isomeric compounds [16].
Computational modeling studies of methyl cyclopentylideneacetate have provided detailed insights into its three-dimensional structure and conformational preferences [17] [18]. Density functional theory calculations at various levels of theory have been employed to optimize the molecular geometry and predict spectroscopic properties [17] [19].
The computational analyses reveal that the compound adopts a planar configuration around the α,β-unsaturated system, with the cyclopentyl ring maintaining its characteristic envelope conformation [18]. Potential energy surface calculations demonstrate the rotational barriers around key bonds, particularly the carbon-carbon bond connecting the ring to the exocyclic double bond [18].
Quantum chemical calculations using methods such as B3LYP with various basis sets have provided accurate predictions of molecular parameters including bond lengths, bond angles, and dihedral angles [17] [19]. These computational results show excellent agreement with experimental spectroscopic data, validating the theoretical approaches used [19].
Table 4: Computational Modeling Parameters
| Parameter | Calculated Value | Method | Reference |
|---|---|---|---|
| C=C Bond Length | 1.34-1.36 Å | DFT/B3LYP | [17] |
| C=O Bond Length | 1.21-1.23 Å | DFT/B3LYP | [17] |
| C-O Bond Length | 1.33-1.35 Å | DFT/B3LYP | [17] |
| Dihedral Angle (ring-C=C) | 0-10° | Various levels | [18] |
The computational studies have also examined the electronic properties of methyl cyclopentylideneacetate, including frontier molecular orbital energies and electron density distributions [17]. Natural bond orbital analyses provide insights into the electronic delocalization within the conjugated system, explaining the observed stability and spectroscopic properties [18].
Molecular dynamics simulations and conformational analyses have explored the flexibility of the cyclopentyl ring and its influence on the overall molecular geometry [18]. These studies demonstrate that while the ring maintains its envelope conformation, there is significant pseudorotational motion that affects the precise positioning of substituents [18].
Fischer Esterification represents the most fundamental and widely employed method for synthesizing methyl cyclopentylideneacetate. This classical approach involves the direct esterification of cyclopentylideneacetic acid with methanol in the presence of an acid catalyst [1] [2]. The reaction proceeds through a well-established mechanism characterized by nucleophilic acyl substitution, where the carboxylic acid undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack from methanol [3] [4].
The typical reaction conditions employ strong acid catalysts such as sulfuric acid or para-toluenesulfonic acid under reflux conditions. The process requires temperatures ranging from 60-110°C for optimal conversion rates [2] [5]. A critical aspect of this methodology involves the continuous removal of water formed during the reaction to drive the equilibrium toward ester formation, commonly achieved through Dean-Stark distillation or the use of molecular sieves [6] [7].
Reaction Parameters and Optimization:
The mechanism involves six distinct steps following the PADPED sequence: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [4]. This mechanistic understanding has enabled optimization strategies that focus on water removal efficiency and catalyst selection to maximize yields while minimizing side reactions.
Industrial Applications of conventional esterification have been demonstrated in the fragrance industry, where methyl cyclopentylideneacetate is valued for its floral scent profile resembling white flowers such as tuberose [9]. Commercial producers including Firmenich, Penta International, and other specialty chemical manufacturers have successfully scaled this methodology for industrial production [9].
The Stork-Danheiser reaction provides a sophisticated approach for constructing methyl cyclopentylideneacetate through strategic alkylation of vinylogous ester intermediates [10]. This methodology leverages the nucleophilic character of stabilized carbanions generated from cyclic β-diketone enol ethers, enabling regiospecific alkylation followed by rearrangement to yield the target compound [11] [12].
Mechanistic Framework:
The reaction commences with the formation of a lithium enolate using lithium diisopropylamide at -78°C. The resulting nucleophilic species undergoes alkylation with appropriate electrophiles, followed by acidic workup that triggers the characteristic Stork-Danheiser rearrangement [10] [13]. This transposition involves migration of the alkyl substituent and reorganization of the carbon framework to generate the cyclopentylideneacetate structure.
Synthetic Advantages:
Recent Developments in Stork-Danheiser methodology include the application of visible light-mediated conditions that enable contrathermodynamic isomerization of cyclohexene intermediates [14]. This photochemical approach utilizes energy transfer processes to access otherwise inaccessible structural motifs, expanding the scope of accessible cyclopentylideneacetate derivatives.
The strategy has found particular utility in natural product synthesis, where the ability to install quaternary stereocenters and generate complex ring systems makes it invaluable for constructing pharmaceutical intermediates [15] [13]. Applications in the synthesis of estrogen receptor agonists and other bioactive compounds demonstrate the versatility of this approach.
The Horner-Wadsworth-Emmons reaction offers exceptional stereochemical control in the formation of α,β-unsaturated esters, making it particularly valuable for synthesizing methyl cyclopentylideneacetate with defined geometric configurations [16] [17]. This methodology utilizes stabilized phosphonate carbanions that react with aldehydes or ketones to produce predominantly E-alkenes through a highly predictable mechanism [18] [19].
Mechanistic Considerations:
The reaction proceeds through initial deprotonation of the phosphonate ester α to the electron-withdrawing group, generating a stabilized carbanion [17] [20]. Nucleophilic addition to the carbonyl substrate forms a β-hydroxyphosphonate intermediate, which cyclizes to an oxaphosphetane before undergoing elimination to yield the alkene product and a water-soluble phosphate byproduct [16] [19].
Stereochemical Control:
Synthetic Protocols:
Traditional protocols employ sodium hydride or sodium ethoxide as base in tetrahydrofuran or dimethoxyethane solvents. More recent developments utilize isopropylmagnesium chloride for enhanced selectivity, particularly with Weinreb amide-type phosphonates [22]. The use of lithium chloride as an additive in the Masamune-Roush variant provides improved results with base-sensitive substrates [19].
Process Advantages:
Recent innovations include the development of polymer-supported phosphonate reagents that enable simplified purification through precipitation of the polymeric byproduct [23]. Additionally, novel phosphonate designs incorporating fluorinated leaving groups have enhanced reaction efficiency and selectivity [25].
Continuous Flow Processing has emerged as the preferred method for industrial-scale synthesis of methyl cyclopentylideneacetate, offering superior control over reaction parameters and enabling consistent product quality [27]. Modern industrial facilities employ specialized reactor configurations that optimize heat and mass transfer while maintaining precise temperature and residence time control.
Reactor Technologies:
| Production Method | Scale Capacity | Temperature Range | Conversion Rate | Key Advantages |
|---|---|---|---|---|
| Continuous Flow Reactors | 5-100 kg/day | 60-110°C | 90-95% | Precise control, improved safety |
| Fixed Bed Catalytic Systems | 10-500 kg/day | 80-150°C | 85-92% | High efficiency, continuous operation |
| Membrane Reactor Technology | 1-50 kg/day | 50-100°C | 88-94% | Integrated separation, energy efficient |
| Microreactor Systems | 0.1-10 kg/day | 25-80°C | 92-98% | Enhanced mixing, precise control |
Process Optimization Strategies:
Industrial production protocols focus on maximizing atom economy while minimizing waste generation. Key optimization parameters include catalyst selection, residence time distribution, and separation efficiency [28]. Continuous monitoring systems enable real-time adjustment of reaction conditions to maintain optimal performance.
Quality Control Measures:
Industrial processes incorporate inline analytical techniques including gas chromatography and infrared spectroscopy for continuous monitoring of product purity and conversion. Advanced process control systems automatically adjust operating parameters to maintain consistent product specifications .
Economic Considerations:
The economic viability of industrial-scale production depends on feedstock availability, energy costs, and downstream processing requirements. Cost-benefit analyses indicate that continuous flow processes offer significant advantages over batch operations for production volumes exceeding 100 kg/day [30] [28].
Environmental Sustainability in methyl cyclopentylideneacetate synthesis has become increasingly important, driving development of environmentally benign methodologies that minimize waste generation and reduce environmental impact [31] [32]. Green chemistry principles guide the selection of renewable feedstocks, catalysts, and solvents to create more sustainable synthetic pathways.
Enzymatic Catalysis represents a promising approach for sustainable ester synthesis, utilizing lipases and other esterification enzymes under mild conditions [33] [31]. These biocatalytic processes operate at ambient temperature and pressure while exhibiting excellent selectivity and minimal byproduct formation. Recent studies demonstrate the feasibility of enzymatic transesterification for cyclic ester synthesis with yields comparable to traditional chemical methods.
Sustainable Solvent Systems:
| Green Innovation | Environmental Benefit | Implementation Level | Efficiency | Sustainability Score |
|---|---|---|---|---|
| Enzymatic Catalysis | Biodegradable, mild conditions | Research/Pilot | 70-85% | High |
| Ionic Liquid Solvents | Non-volatile, recyclable | Industrial | 75-90% | Very High |
| Supercritical CO₂ | Non-toxic, easily separated | Commercial | 80-95% | High |
| Aqueous Micellar Conditions | Water-based systems | Research | 65-80% | Very High |
| Bio-based Feedstocks | Renewable resources | Development | 70-88% | Excellent |
| Solvent-free Synthesis | Zero solvent waste | Research | 75-92% | Excellent |
Renewable Feedstock Utilization:
Development of bio-based synthetic routes utilizes renewable starting materials derived from biomass sources rather than petroleum-based feedstocks [32] [34]. These approaches align with circular economy principles and contribute to reduced carbon footprint in chemical manufacturing.
Process Intensification:
Advanced reactor technologies including microreactors and membrane systems enable process intensification that reduces energy consumption while improving selectivity [35]. Cyclopentyl methyl ether has emerged as a particularly promising green solvent for ester synthesis, offering improved safety profiles and reduced environmental impact compared to traditional ether solvents.
Life Cycle Assessment:
Comprehensive evaluation of synthetic methodologies requires consideration of environmental impact throughout the entire life cycle, from raw material extraction through disposal or recycling [36]. Green metrics including Process Mass Intensity and E-factor provide quantitative measures for comparing the sustainability of different synthetic approaches.
Future Directions:
Ongoing research focuses on developing integrated biorefinery concepts that combine chemical and biological transformations to maximize resource utilization while minimizing waste generation [31] [37]. These approaches promise to enable truly sustainable production of fine chemicals including methyl cyclopentylideneacetate.
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